molecular formula C17H26N2O8S B3940283 1-[(4-Ethoxy-3-methoxyphenyl)methyl]-4-methylsulfonylpiperazine;oxalic acid

1-[(4-Ethoxy-3-methoxyphenyl)methyl]-4-methylsulfonylpiperazine;oxalic acid

Cat. No.: B3940283
M. Wt: 418.5 g/mol
InChI Key: MMEFCADSSAOCIS-UHFFFAOYSA-N
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Description

1-[(4-Ethoxy-3-methoxyphenyl)methyl]-4-methylsulfonylpiperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with an ethoxy-methoxyphenyl group and a methylsulfonyl group, combined with oxalic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Ethoxy-3-methoxyphenyl)methyl]-4-methylsulfonylpiperazine typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with 4-ethoxy-3-methoxybenzyl chloride, followed by sulfonation with methylsulfonyl chloride. The final product is then combined with oxalic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Ethoxy-3-methoxyphenyl)methyl]-4-methylsulfonylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

1-[(4-Ethoxy-3-methoxyphenyl)methyl]-4-methylsulfonylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Ethoxy-3-methoxyphenyl)methyl]-4-methylsulfonylpiperazine involves its interaction with specific molecular targets. The compound’s sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Methoxyphenyl)methyl]-4-methylsulfonylpiperazine
  • 1-[(4-Ethoxyphenyl)methyl]-4-methylsulfonylpiperazine
  • 1-[(4-Ethoxy-3-methoxyphenyl)methyl]-4-methylpiperazine

Uniqueness

1-[(4-Ethoxy-3-methoxyphenyl)methyl]-4-methylsulfonylpiperazine stands out due to the presence of both ethoxy and methoxy groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The combination of these groups with the sulfonyl and piperazine moieties provides a unique profile that can be exploited in various applications.

This detailed article provides a comprehensive overview of 1-[(4-Ethoxy-3-methoxyphenyl)methyl]-4-methylsulfonylpiperazine;oxalic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[(4-ethoxy-3-methoxyphenyl)methyl]-4-methylsulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S.C2H2O4/c1-4-21-14-6-5-13(11-15(14)20-2)12-16-7-9-17(10-8-16)22(3,18)19;3-1(4)2(5)6/h5-6,11H,4,7-10,12H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEFCADSSAOCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-Ethoxy-3-methoxyphenyl)methyl]-4-methylsulfonylpiperazine;oxalic acid
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